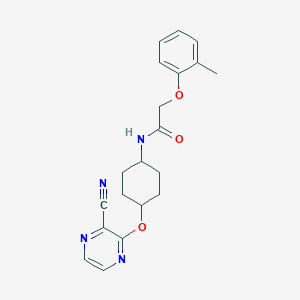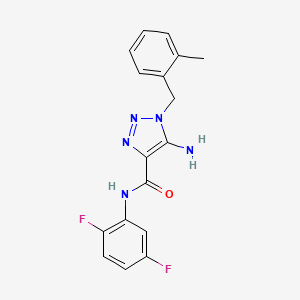
5-amino-N-(2,5-difluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s IUPAC name, any common names, and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important functional groups.Chemical Reactions Analysis
This would detail any known reactions the compound undergoes, including the reactants, products, and conditions of the reaction.Physical And Chemical Properties Analysis
This would include details such as the compound’s melting point, boiling point, solubility, and other relevant physical and chemical properties.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research into triazole derivatives, like the one mentioned, has shown promising antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties against various microorganisms, demonstrating moderate to good activities (Bektaş et al., 2007; Jadhav et al., 2017). These findings highlight the potential of triazole compounds in developing new antimicrobial agents.
Synthesis for Peptidomimetics
The structural versatility of triazole compounds allows for their use in synthesizing peptidomimetics or biologically active compounds. Research by Ferrini et al. (2015) developed a protocol for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, aiming at creating triazole-based scaffolds for biological applications, demonstrating the compound's utility in creating biologically relevant structures (Ferrini et al., 2015).
Anticancer Potential
The chemical framework of triazoles has been explored for anticancer applications as well. N-(Ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, structurally related to triazole compounds, were synthesized and evaluated for their potential as anticancer agents, with some derivatives showing promising results against cancer cell lines (Butler et al., 2013).
Enzyme Inhibition
Triazole derivatives have also been investigated for their ability to inhibit enzymes relevant to disease processes. For example, novel heterocyclic compounds derived from triazole-based acetohydrazides showed significant inhibition of lipase and α-glucosidase, enzymes involved in metabolic disorders (Bekircan et al., 2015). This suggests potential applications in treating diseases like diabetes and obesity.
Solid-Phase Synthesis Applications
In the field of peptide synthesis, triazole compounds have been utilized as anchoring linkages for solid-phase synthesis, enabling the preparation of peptide amides under mild conditions. This approach, demonstrated by Albericio and Bárány (2009), underscores the compound's utility in facilitating the synthesis of complex biological molecules (Albericio & Bárány, 2009).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, including toxicity, flammability, and any necessary safety precautions.
Orientations Futures
This would involve a discussion of potential future research directions or applications for the compound.
Please consult a qualified professional or trusted source for specific information about this compound. It’s always important to handle all chemical compounds safely and responsibly.
Propriétés
IUPAC Name |
5-amino-N-(2,5-difluorophenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c1-10-4-2-3-5-11(10)9-24-16(20)15(22-23-24)17(25)21-14-8-12(18)6-7-13(14)19/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVHBPLPPOJCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2,5-difluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2728325.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2728326.png)
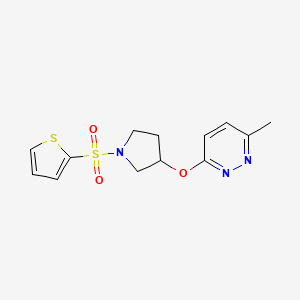
![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2728329.png)
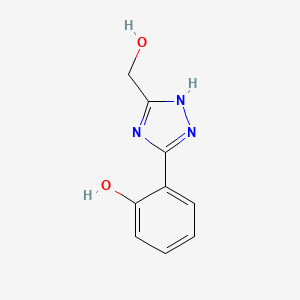
![3-Phenyl-octahydropyrano[4,3-b]pyrrole](/img/structure/B2728331.png)
![2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid](/img/structure/B2728332.png)
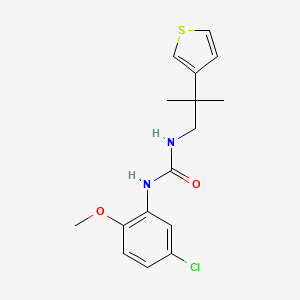
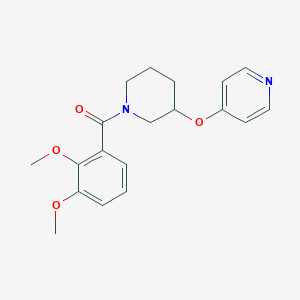
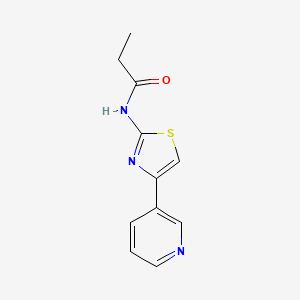
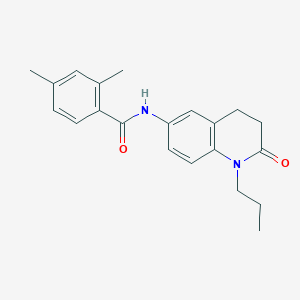
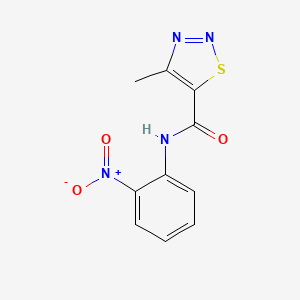
![2-(3-Chlorophenyl)-4-[(4-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2728343.png)
